molecular formula C16H14N2O B1298135 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol CAS No. 79481-69-9

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol

Cat. No.: B1298135
CAS No.: 79481-69-9
M. Wt: 250.29 g/mol
InChI Key: FXFVSEKKXOPNRA-UHFFFAOYSA-N
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Description

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals.

Mechanism of Action

Target of Action

Some studies suggest that similar pyrazole derivatives have shown cytotoxic activity against several human cell lines . In particular, they have been found to be effective against colorectal RKO carcinoma cells .

Mode of Action

It has been observed that some derivatives of these compounds have good radical scavenging activity . This suggests that they might interact with their targets by neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells.

Biochemical Pathways

It has been reported that autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that these compounds might affect the pathways related to cell survival and programmed cell death.

Result of Action

The result of the action of these compounds is cytotoxic in nature. For instance, compound 3i, a derivative of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol, proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . This suggests that these compounds can effectively inhibit the growth of certain cancer cells.

Biochemical Analysis

Biochemical Properties

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with autophagy proteins, activating them as a survival mechanism . Additionally, this compound exhibits radical scavenging activity, which is indicative of its antioxidant properties . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to be cytotoxic to several human cell lines, including colorectal carcinoma cells . This compound influences cell function by inducing apoptosis, a programmed cell death mechanism, primarily through the p53-mediated pathway . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that inhibit or activate enzyme activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound can induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of survival pathways in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro cancer models, where it continues to induce apoptosis and inhibit cell proliferation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing tumor size and improving survival rates in cancer models . At higher doses, it can have toxic effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,4-diphenyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives in the presence of a catalyst such as sodium acetate. This reaction is usually carried out at room temperature and yields high to excellent results . Another method involves the use of a magnetically separable nanocatalyst for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, which can be synthesized in high yields and short reaction times .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of efficient catalysts and solvent-free conditions are preferred to enhance yield and reduce environmental impact. The application of core-shell magnetic nanomaterials as catalysts is a promising approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1,4-diphenyl-1H-pyrazol-5-ol stands out due to its unique combination of methyl and diphenyl groups, which enhance its biological activity and make it a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its uniqueness .

Properties

IUPAC Name

5-methyl-2,4-diphenyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-15(13-8-4-2-5-9-13)16(19)18(17-12)14-10-6-3-7-11-14/h2-11,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFVSEKKXOPNRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350419, DTXSID10902283
Record name 11E-408S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1520
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79481-69-9
Record name 11E-408S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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